molecular formula C22H16N2O4 B11561407 3-nitro-N-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzamide

3-nitro-N-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzamide

Cat. No.: B11561407
M. Wt: 372.4 g/mol
InChI Key: CMTPFAPRPZDSCV-OUKQBFOZSA-N
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Description

3-nitro-N-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzamide is a complex organic compound with the molecular formula C20H14N4O6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids, bases, and organic solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzamide or phenyl rings .

Scientific Research Applications

3-nitro-N-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Properties

Molecular Formula

C22H16N2O4

Molecular Weight

372.4 g/mol

IUPAC Name

3-nitro-N-[3-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]benzamide

InChI

InChI=1S/C22H16N2O4/c25-21(17-7-2-1-3-8-17)13-12-16-6-4-10-19(14-16)23-22(26)18-9-5-11-20(15-18)24(27)28/h1-15H,(H,23,26)/b13-12+

InChI Key

CMTPFAPRPZDSCV-OUKQBFOZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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